molecular formula C21H14ClNO5 B4044752 2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate

2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate

Cat. No.: B4044752
M. Wt: 395.8 g/mol
InChI Key: JQXFVKJKXVKQRU-UHFFFAOYSA-N
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Description

2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate is a useful research compound. Its molecular formula is C21H14ClNO5 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0560502 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

FT-IR and Molecular Structure Analysis

Research on compounds structurally similar to "2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate" includes studies on their FT-IR spectra, molecular structure, hyperpolarizability, HOMO and LUMO analysis, and NBO analysis. For instance, Kumar et al. (2014) synthesized and analyzed the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, focusing on its vibrational wavenumbers, first hyperpolarizability, and charge transfer within the molecule. These characteristics are crucial for understanding the compound's electronic properties and stability, which are essential for materials science applications (Kumar et al., 2014).

Crystal Engineering and Molecular Salts

Oruganti et al. (2017) explored the crystal engineering aspects of 2-Chloro-4-nitrobenzoic acid, focusing on the synthesis of molecular salts with pyridyl and benzoic acid derivatives. This research highlighted the importance of halogen bonds in the crystal structures of these molecular salts/cocrystals, which could inform the design of new materials with specific optical or electronic properties (Oruganti et al., 2017).

Synthesis of Nitrogenous Heterocycles

Křupková et al. (2013) reported on the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various nitrogenous heterocycles. This work demonstrates the compound's versatility in heterocyclic oriented synthesis (HOS), leading to potential applications in drug discovery and organic electronics (Křupková et al., 2013).

Photophysical Characterization for OLEDs

García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including derivatives relevant to "this compound," for use in organic light-emitting diodes (OLEDs). This research contributes to the development of materials with specific photophysical properties for applications in lighting and display technologies (García-López et al., 2014).

Singlet Oxygen Production

Moan and Wold (1979) explored the detection of singlet oxygen production, which is significant for understanding the photooxidative behavior of compounds like "this compound." This research is relevant for applications in photodynamic therapy and the study of photo-induced degradation processes (Moan & Wold, 1979).

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c22-18-13-16(23(26)27)11-12-17(18)21(25)28-20(15-9-5-2-6-10-15)19(24)14-7-3-1-4-8-14/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFVKJKXVKQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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